

# Technical Guide: Physicochemical Characterization of 6-Amino-1-methyl-2-oxoindoline

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## Compound of Interest

Compound Name: 6-Amino-1-methyl-2-oxoindoline

Cat. No.: B1524890

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Prepared for: Researchers, Scientists, and Drug Development Professionals  
Subject Matter Expert: Gemini, Senior Application Scientist

## Introduction and Strategic Context

**6-Amino-1-methyl-2-oxoindoline** is a substituted oxindole, a privileged scaffold in medicinal chemistry. The oxindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, acting, for instance, as a kinase inhibitor in oncology. Understanding the fundamental physical properties of synthetic intermediates like **6-Amino-1-methyl-2-oxoindoline** is a non-negotiable prerequisite for its effective use in drug discovery and development workflows. Properties such as melting point and solubility are critical determinants of a compound's purity, stability, formulation potential, and suitability for various biological assays.

This guide provides a comprehensive analysis of the key physical properties of **6-Amino-1-methyl-2-oxoindoline**. Where direct experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practice. This document is structured to serve not merely as a data repository but as a practical guide for the research scientist.

## Compound Identification and Structure

To ensure unambiguous identification, the core chemical identifiers for **6-Amino-1-methyl-2-oxoindoline** are summarized below.

Identifier	Value
IUPAC Name	6-amino-1-methylindolin-2-one
Synonyms	1-methyl-6-aminooxindole
CAS Number	134109-56-1
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	162.19 g/mol
Chemical Structure	

(Note: A placeholder image is used for the chemical structure. In a real-world scenario, a 2D chemical drawing would be inserted here.)

## Melting Point Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. For a pure substance, the melting range is typically narrow, whereas impurities tend to depress and broaden this range.

## Literature Data and Structural Analogs

As of the latest literature review, a specific, experimentally determined melting point for **6-Amino-1-methyl-2-oxoindoline** (CAS 134109-56-1) is not consistently reported in publicly accessible databases. However, data from structurally related substituted oxindoles and other amino-methylated heterocyclic compounds can provide a useful predictive framework. For instance, various substituted methylidene oxindoles exhibit melting points ranging from 152°C to 192°C.<sup>[1]</sup> Another related compound, 6-amino-1-methylpyridin-2-one, has a reported melting point of 165-167 °C.<sup>[2][3]</sup> This suggests that **6-Amino-1-methyl-2-oxoindoline** is expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C.

## Experimental Protocol: Capillary Melting Point Determination

The definitive determination of the melting point should be conducted experimentally. The capillary method is a reliable and widely adopted technique.

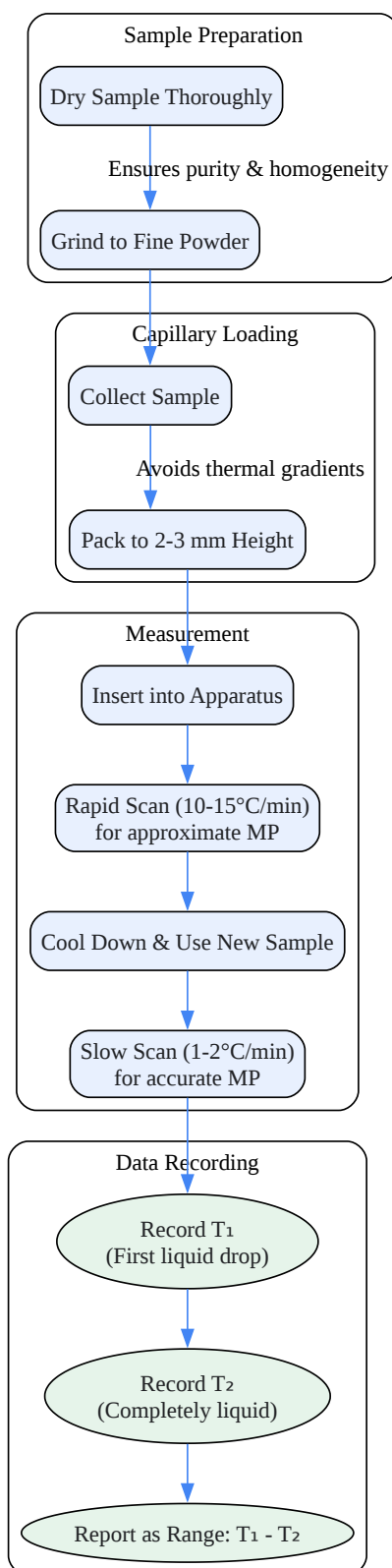
**Principle:** This method relies on the precise observation of the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid phase upon controlled heating.

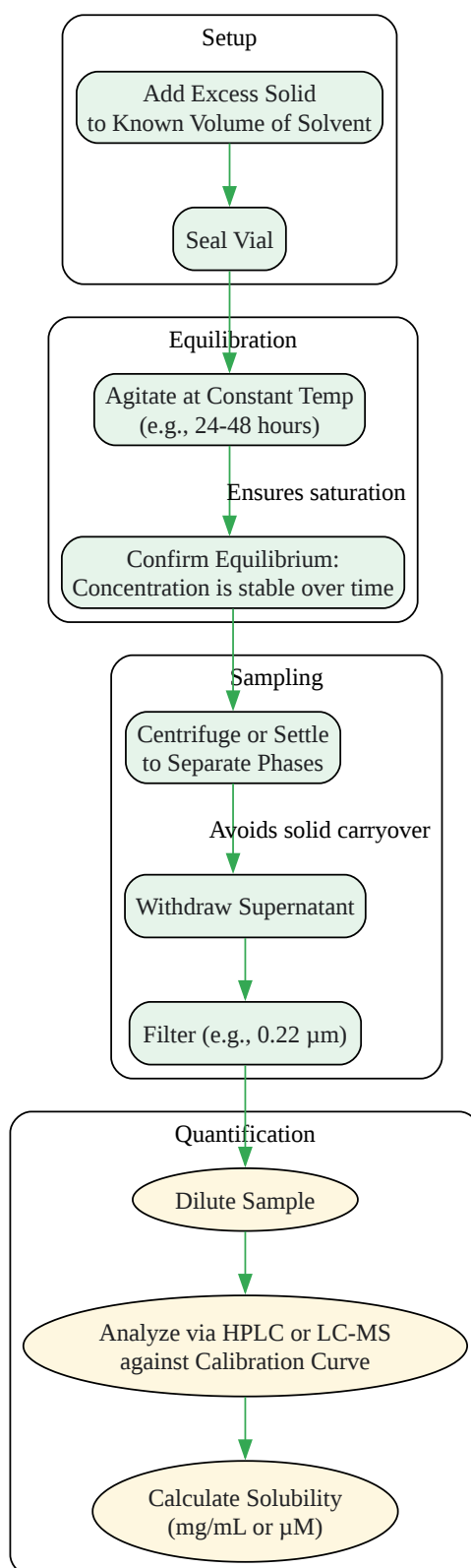
### Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample of **6-Amino-1-methyl-2-oxoindoline** is completely dry and finely powdered. A non-powdered sample will not pack well, leading to air pockets and inefficient heat transfer, resulting in an inaccurate, broad melting range.
- **Capillary Loading:** Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height at the bottom. An excessive sample amount will cause a temperature gradient across the sample, artificially broadening the melting range.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Preliminary Scan:** Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly identify an approximate melting temperature. Record the temperature at which the sample is observed to melt.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh, properly prepared capillary, begin heating again at a much slower, controlled rate (1-2 °C/min). A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, which is the cornerstone of an accurate measurement.
- **Data Recording:** Record two temperatures:

- $T_1$ : The temperature at which the first drop of liquid appears.
- $T_2$ : The temperature at which the entire sample has completely liquefied.
- The melting point is reported as the range  $T_1 - T_2$ .

#### Workflow for Melting Point Determination





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